molecular formula C13H13BrN2OS B2353812 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865175-19-5

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2353812
CAS No.: 865175-19-5
M. Wt: 325.22
InChI Key: HHBVUSYFNSUOOV-SQFISAMPSA-N
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Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine atom and the thiazole ring in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

    Introduction of the Allyl Group: The allyl group is introduced via a nucleophilic substitution reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Propionamide Moiety: The final step involves the condensation of the allyl-substituted benzo[d]thiazole with propionamide under basic conditions to form the (Z)-ylidene isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the bromine atom or the thiazole ring, resulting in debromination or ring-opening products.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under basic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Debrominated compounds, ring-opened products.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of various benzo[d]thiazole derivatives with potential biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology and Medicine

    Antimicrobial Activity: The compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens.

    Anticancer Activity: It has shown promising cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.

    Anti-inflammatory Activity: The compound can inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Pharmaceuticals: The compound is a valuable intermediate in the synthesis of pharmaceutical agents.

Mechanism of Action

The biological activity of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of mitochondrial function and activation of caspases.

Comparison with Similar Compounds

Similar Compounds

    6-bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide, known for its antimicrobial properties.

    3-allyl-6-bromobenzo[d]thiazol-2(3H)-one: A structurally similar compound with potential biological activities.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h3,5-6,8H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBVUSYFNSUOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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